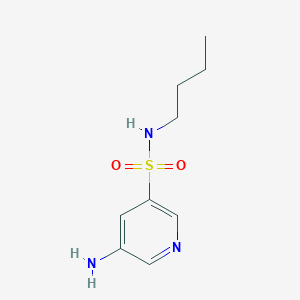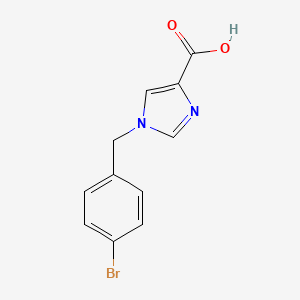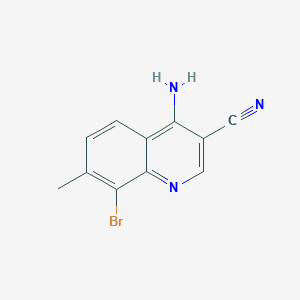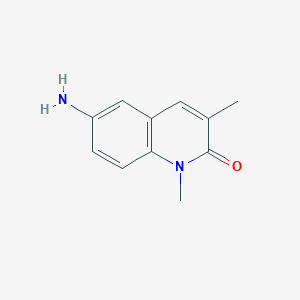
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Overview
Description
“6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one” is a chemical compound with the molecular formula C11H12N2O. It has a molecular weight of 188.23 . This compound belongs to the class of organic compounds known as quinolines and derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3 . This indicates the presence of a quinoline moiety in the structure. Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Scientific Research Applications
1. Preparation as Intermediates in Synthesis
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and related compounds have been studied for their role as intermediates in various chemical syntheses. For instance, dihydroquinolines, including similar compounds, are important intermediates in the Doebner-Miller synthesis of quinolines, showcasing their utility in organic synthesis processes (Dauphinee & Forrest, 1978).
2. Role in Synthesis of Opioid Peptidomimetics
Compounds like 2',6'-dimethyl-l-tyrosine, which bear resemblance to the structure of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one, are used in the development of synthetic opioid ligands. Such compounds have shown superior potency in opioid receptor types, highlighting their significance in medicinal chemistry (Bender et al., 2015).
3. Catalytic Activity in Synthesis of Nitrogen-containing Heterocycles
The efficiency of similar carbene compounds as ligands for transition metal-based catalysts is notable. For example, their use in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines allows for the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles (Zeng et al., 2009).
4. Antitumor and Antimicrobial Properties
Some studies have explored the potential antitumor and antimicrobial properties of compounds containing structures similar to 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one. For instance, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, synthesized using a one-pot method, have exhibited moderate to high levels of antitumor activities (Fang et al., 2016).
5. Photophysical Properties and Molecular Logic Switches
The photophysical properties of amino-substituted compounds related to 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one have been investigated, particularly in terms of solvatochromism, acidochromism, and electron transfer processes. These studies provide insights into the utility of such compounds in developing molecular logic switches (Uchacz et al., 2016).
6. Antioxidant Action
Research has also been conducted to understand the mechanism of antioxidant action of similar dihydroquinoline derivatives. These studies are significant in elucidating how such compounds react with alkylperoxyls, contributing to our understanding of their antioxidant properties (Taimr, 1994).
Future Directions
properties
IUPAC Name |
6-amino-1,3-dimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPMDZJWOCCHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)N)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



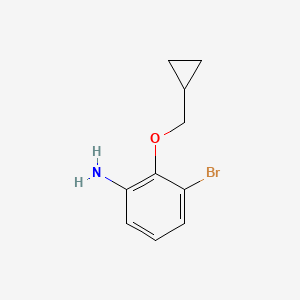
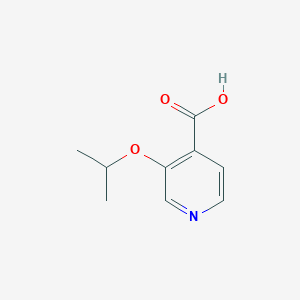

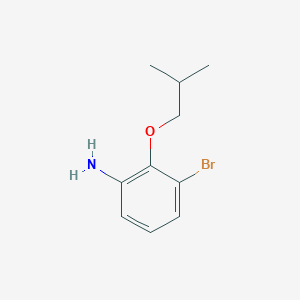
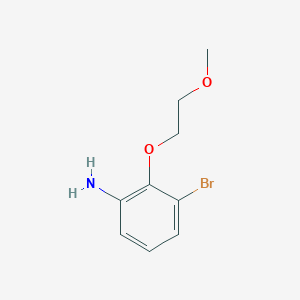
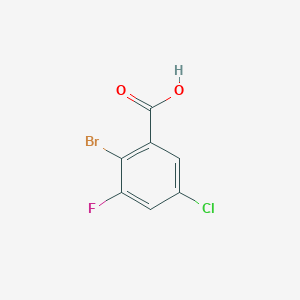
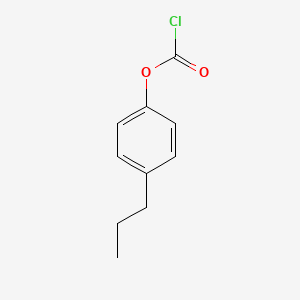
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)
![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)

